Thifluzamide
Overview
Description
Thifluzamide is an aromatic amide obtained by formal condensation of the carboxy group of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid with the amino group of 2,6-dibromo-4-(trifluoromethoxy)aniline . It is used to control Rhizoctonia spp. diseases on rice, potatoes, maize, grass, and other crops .
Molecular Structure Analysis
The molecular formula of Thifluzamide is C13H6Br2F6N2O2S . The molecular weight is 528.06 g/mol .
Chemical Reactions Analysis
Thifluzamide has been found to have good slow-release performance and fungicidal activity against Rhizoctonia solani . The dissipation kinetics of thifluzamide in maize plant was well fitted by the first-order kinetic model with short half-lives of 0.19–0.22 days, while thifluzamide degraded slowly in soil with half-lives of 4.56–15.85 days .
Physical And Chemical Properties Analysis
Thifluzamide is a white to light brown powder . It has a melting point of 177.9-178.6 °C and is soluble in water at 1.6 mg/l (20 °C) . It is stable at pH 5.0-9.0 .
Scientific Research Applications
1. Application in Maize Field Ecosystem
- Methods of Application : A modified quick, easy, cheap, effective, rugged, and safe (QuEChERS) extraction combined with liquid chromatography-tandem mass spectrometric detection (LC-MS/MS) was used for extraction and quantitative analysis of thifluzamide residues in maize grain, maize plant, and soil .
- Results : The dissipation kinetics of thifluzamide in maize plant was well fitted by the first-order kinetic model with short half-lives of 0.19–0.22 days, while thifluzamide degraded slowly in soil with half-lives of 4.56–15.85 days . The final residues in maize grain, maize plant, and soil samples collected at the milk stage and the physiological maturity stage were no more than 0.010, 0.807, and 0.278 mg kg −1, respectively .
2. Application in Rice Field
- Methods of Application : The study monitored thifluzamide degradation in the rice production areas of Nanjing, Xiaoxian, and Changsha over a 2-year period (2011–2012) .
- Results : The 2-year average half-lives of thifluzamide in paddy water, paddy soil, and rice crop were 26.19, 17.92, 14.61 days (Nanjing), 15.63, 20.71, 9.10 days (Xiaoxian), and 9.47, 13.92, 10.08 days (Changsha), respectively . Thifluzamide degraded more rapidly in rice crop than in soil and paddy water .
3. Application in Altering Microbial Network Structure
- Summary of Application : The application of thifluzamide alters the microbial network structure and affects methane cycle genes in rice paddy soil .
- Methods of Application : The study used network analysis to investigate the effects of thifluzamide on the microbial network structure .
- Results : Thifluzamide-treated soils possessed more complex networks with more total nodes and links, a higher average degree of connectivity, and more keystone species . Thifluzamide application increased the number of keystone species associated with methane production in both types of paddy soil .
4. Application in Microbial Network Structure
- Summary of Application : Thifluzamide is used to alter the microbial network structure and affects methane cycle genes in rice paddy soil .
- Methods of Application : A three-month indoor mesocosm experiment was conducted to ascertain the effects of thifluzamide (0.05, 0.5, and 5 mg kg -1 soil; 0.05 mg kg -1 soil being recommended) on bacterial and archaeal community structure and on the abundance of methanogen genes using two typical paddy soils: sandy soil from Hangzhou (HZ) and loam sandy soil from Jiansanjiang (JSJ) .
- Results : Thifluzamide-treated soils possessed more complex networks with more total nodes and links, a higher average degree of connectivity, and more keystone species . Thifluzamide application increased the number of keystone species associated with methane production in both types of paddy soil .
5. Application in Pesticide Encapsulation
- Summary of Application : Thifluzamide is used in the preparation of polylactic acid microspheres for pesticide encapsulation .
- Methods of Application : The study investigated the encapsulation ability of polylactic acid (PLGA) to pesticides when the concentration of PLGA increased to a certain extent .
- Results : The ratio of PLGA to thifluzamide would increase, which improved the encapsulation ability of PLGA to pesticides and reduced the possibility of a loss of active ingredients .
6. Application in Microbial Network Structure
- Summary of Application : Thifluzamide is used to alter the microbial network structure and affects methane cycle genes in rice paddy soil .
- Methods of Application : A three-month indoor mesocosm experiment was conducted to ascertain the effects of thifluzamide (0.05, 0.5, and 5 mg kg -1 soil; 0.05 mg kg -1 soil being recommended) on bacterial and archaeal community structure and on the abundance of methanogen genes using two typical paddy soils: sandy soil from Hangzhou (HZ) and loam sandy soil from Jiansanjiang (JSJ) .
- Results : Thifluzamide-treated soils possessed more complex networks with more total nodes and links, a higher average degree of connectivity, and more keystone species . Thifluzamide application increased the number of keystone species associated with methane production in both types of paddy soil . A relatively greater number of modules were significantly negatively correlated with mcrA abundance in the HZ T10 network, but more modules were positively correlated with mcrA abundance in the JSJ T100 network .
Safety And Hazards
properties
IUPAC Name |
N-[2,6-dibromo-4-(trifluoromethoxy)phenyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Br2F6N2O2S/c1-4-22-10(12(16,17)18)9(26-4)11(24)23-8-6(14)2-5(3-7(8)15)25-13(19,20)21/h2-3H,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSNCVAPUOFXEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NC2=C(C=C(C=C2Br)OC(F)(F)F)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Br2F6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057954 | |
Record name | Thifluzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thifluzamide | |
CAS RN |
130000-40-7 | |
Record name | Thifluzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130000-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thifluzamide [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130000407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thifluzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIFLUZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J3TB6Z254 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.